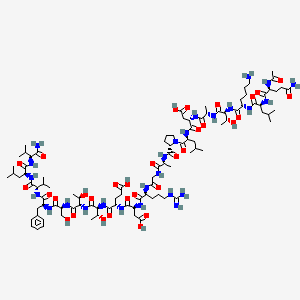
Dihydrobaicalein
Übersicht
Beschreibung
Dihydrobaicalein is a natural flavonoid compound derived from the roots of the plant Scutellaria baicalensis. It is known for its various biological activities, including its role as an inhibitor of polo-like kinase 1 (PLK1), which is significant in cancer research . The compound has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol .
Wissenschaftliche Forschungsanwendungen
Dihydrobaicalein has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydrobaicalein can be synthesized through the reduction of baicalein. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the selective reduction of the double bond in baicalein without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound involves the extraction of baicalein from the roots of Scutellaria baicalensis, followed by its reduction. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The purified baicalein is then subjected to catalytic hydrogenation to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form baicalein.
Reduction: As mentioned earlier, this compound is formed through the reduction of baicalein.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substituting Agents: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Baicalein.
Reduction: this compound.
Substitution: Various acylated or alkylated derivatives of this compound.
Wirkmechanismus
Dihydrobaicalein exerts its effects primarily through the inhibition of PLK1. PLK1 is a serine/threonine kinase involved in various stages of the cell cycle, including mitosis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound also inhibits other kinases such as VRK2 and PLK2, contributing to its anticancer properties .
Similar Compounds:
Baicalein: A flavonoid with similar biological activities but lacks the hydrogenation seen in this compound.
7-O-methylwogonin: Another flavonoid with PLK1 inhibitory activity but differs in its methylation pattern.
Viscidulin II: A related flavonoid with similar inhibitory effects on PLK1.
Uniqueness of this compound: this compound is unique due to its specific inhibition of PLK1 with an IC50 value of 6.3 μM, making it more potent compared to other related flavonoids . Its ability to inhibit multiple kinases also adds to its versatility in anticancer research .
Eigenschaften
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJGLOROGNHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188384 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35683-17-1 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)







![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)
